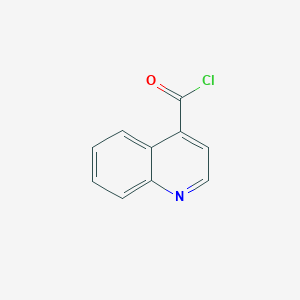

4-Quinolinecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTENSAQNLUSKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433748 | |

| Record name | 4-QUINOLINECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50821-72-2 | |

| Record name | 4-QUINOLINECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinolinecarbonyl Chloride and Its Precursors

Precursor Synthesis: Quinoline-4-carboxylic Acid Derivatives

The journey to 4-quinolinecarbonyl chloride begins with the synthesis of its precursor, quinoline-4-carboxylic acid and its derivatives. A variety of named reactions in organic chemistry provide pathways to this essential scaffold. These methods, developed from the late 19th to the early 20th century, remain fundamental in heterocyclic chemistry.

Classical Quinoline (B57606) Core Formation Strategies Leading to 4-Carboxylic Acids

The construction of the quinoline ring system is a cornerstone of heterocyclic synthesis. Several classical methods have been established that allow for the direct incorporation or subsequent generation of a carboxylic acid group at the 4-position. These reactions typically involve the condensation of anilines or related aromatic amines with carbonyl compounds.

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently hydrolyzed and decarboxylated to yield 4-hydroxyquinolines. However, the initial product itself is a valuable precursor. The reaction proceeds through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgwikipedia.org

The mechanism begins with a nucleophilic attack of the aniline on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester. This intermediate then undergoes a 6-electron cyclization upon heating, followed by tautomerization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikipedia.org Saponification of the ester group furnishes the corresponding carboxylic acid. wikipedia.org

| Aniline Derivative | Malonic Ester Derivative | Product | Yield (%) |

| Aniline | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | High |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Good |

| 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | Ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate | Good |

This table presents illustrative examples of the Gould-Jacobs reaction.

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgscribd.com The reaction conditions can be tuned to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). For the synthesis of precursors to 4-quinolinecarboxylic acids, the formation of the 4-quinolone is key.

The mechanism initiates with the condensation of the aniline with the β-ketoester to form a Schiff base or an enamine. Subsequent thermal cyclization leads to the formation of the 4-hydroxyquinoline (B1666331) derivative. wikipedia.org High temperatures, often around 250 °C, are typically required for the cyclization step. wikipedia.org The use of high-boiling point solvents can significantly improve the yield of the reaction. nih.gov

| Aniline Derivative | β-Ketoester | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | Moderate to high |

| 4-Methylaniline | Ethyl benzoylacetate | 4-Hydroxy-6-methyl-2-phenylquinoline | Good |

| 3-Chloroaniline | Diethyl malonate | 7-Chloro-4-hydroxyquinolin-2(1H)-one | Good |

This table provides representative examples of the Conrad-Limpach synthesis leading to 4-hydroxyquinoline derivatives.

The Pfitzinger reaction is a prominent method for the direct synthesis of substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org

The reaction mechanism commences with the hydrolysis of isatin by a base to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. ijsr.net

| Isatin Derivative | Carbonyl Compound | Product | Yield (%) |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | Good |

| 5-Chloroisatin | Cyclohexanone | 7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Moderate |

| Isatin | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | Good |

This table illustrates the versatility of the Pfitzinger reaction with various substrates.

The Friedländer synthesis is a straightforward method for producing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org While this method does not directly produce a 4-carboxylic acid derivative in its most common form, it can be adapted for this purpose. For instance, the Pfitzinger reaction can be considered an extension of the Friedländer synthesis where isatin provides the 2-aminoaryl carbonyl functionality and ultimately leads to a 4-carboxylic acid. organicreactions.orgresearchgate.net

The mechanism involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Alternatively, the reaction can proceed through the initial formation of a Schiff base. wikipedia.org

The Skraup synthesis is a classic method for preparing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.com The reaction is known for being highly exothermic. chemistry-online.com While the traditional Skraup synthesis does not yield a 4-carboxylic acid derivative, a closely related reaction, the Doebner reaction, serves as a significant adaptation for this purpose. nih.goviipseries.org

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly afford quinoline-4-carboxylic acids. wikipedia.orgnih.govnih.gov The mechanism is believed to involve the initial formation of an α,β-unsaturated carboxylic acid from the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline ring. youtube.com A hydrogen-transfer mechanism has also been proposed where an imine intermediate is involved in the oxidation of a dihydroquinoline intermediate. nih.govacs.org

| Aniline Derivative | Aldehyde | Pyruvic Acid Derivative | Product | Yield (%) |

| Aniline | Benzaldehyde | Pyruvic acid | 2-Phenylquinoline-4-carboxylic acid | Good |

| 4-Chloroaniline | 4-Chlorobenzaldehyde | Pyruvic acid | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | High |

| 2-Methoxyaniline | Formaldehyde | Pyruvic acid | 8-Methoxyquinoline-4-carboxylic acid | Moderate |

This table showcases the utility of the Doebner reaction, an adaptation of the Skraup synthesis, for preparing various quinoline-4-carboxylic acids.

Modern Catalytic Approaches to Quinoline Scaffolds with 4-Carboxylic Acid Functionality

The development of novel catalytic systems has revolutionized the synthesis of quinoline-4-carboxylic acids, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods like the Doebner and Pfitzinger reactions. mdpi.com

Metal-Free and Environmentally Benign Protocols for Quinoline Synthesis

In line with the principles of green chemistry, there is a growing emphasis on developing metal-free and environmentally friendly methods for quinoline synthesis. mdpi.comtandfonline.comtandfonline.com These protocols often utilize readily available, non-toxic catalysts and environmentally benign solvents like water. tandfonline.comias.ac.in

One notable approach is the use of ionic liquids as catalysts. mdpi.comias.ac.in For example, a fluoroboric acid-based ionic liquid, [Et3NH]+[BF4]−, has been shown to effectively catalyze the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters in ethanol (B145695). ias.ac.in This method offers advantages such as high yields (78–93%), shorter reaction times (20–65 minutes), and the potential for catalyst recycling. ias.ac.in

Another green approach involves the use of inexpensive and non-toxic catalysts like ferric chloride hexahydrate (FeCl3·6H2O) in water. tandfonline.comtandfonline.comresearchgate.net This system has been successfully employed for the condensation of 2-aminoarylketones and active methylene (B1212753) compounds to produce quinoline derivatives in good to excellent yields. tandfonline.comresearchgate.net The use of water as a solvent is particularly advantageous due to its low cost, non-flammability, and environmental friendliness. tandfonline.com

Furthermore, metal-free, radical-promoted cyclizations of arylamine precursors offer an alternative pathway to quinoline synthesis. mdpi.com For example, N-bromosuccinimide (NBS) can mediate a radical reaction to form substituted quinolines. mdpi.com Additionally, iodine-catalyzed methods have been developed for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines, avoiding the need for transition metals. nih.gov

The classic Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids, has also been adapted to more environmentally friendly conditions. mdpi.comresearchgate.net Modifications include using catalysts like ytterbium perfluorooctanoate in water, which can be recycled. researchgate.net

| Catalyst/Method | Reactants | Solvent | Key Advantages |

| [Et3NH]+[BF4]− (Ionic Liquid) | Substituted anilines, β-ketoesters | Ethanol | High yields, short reaction times, catalyst recycling |

| FeCl3·6H2O | 2-aminoarylketones, active methylene compounds | Water | Inexpensive, non-toxic, environmentally benign |

| Iodine-catalyzed | 2-styrylanilines, 2-methyl-heterocycles | Metal-free | Metal-free, direct C(sp3)–H functionalization |

| Ytterbium perfluorooctanoate | Aniline, aldehyde, pyruvic acid | Water | Catalyst recycling, environmentally friendly |

Reductive Cyclization Strategies Utilizing Carbon Monoxide Surrogates

The use of pressurized carbon monoxide gas in industrial processes can pose safety risks. researchgate.net Consequently, the development of carbon monoxide surrogates, which generate CO in situ, has become an important area of research. researchgate.netrsc.org Formic acid, in combination with acetic anhydride, has been effectively used as a CO surrogate in the palladium-catalyzed reductive cyclization of o-nitrochalcones to produce 4-quinolones. researchgate.net This method avoids the need for pressurized CO lines and autoclaves, making the procedure more accessible and safer. researchgate.net While this specific example leads to 4-quinolones, the principle of using CO surrogates can be extended to the synthesis of other carbonyl-containing quinoline derivatives, including quinoline-4-carboxylic acids, with appropriate starting materials and reaction conditions. Other CO surrogates that have been explored in various carbonylation reactions include metal carbonyls, chloroform, and dimethylformamide (DMF). rsc.org Oxalic acid has also been reported as a dual C1 surrogate in palladium-catalyzed reactions. rsc.org

Heterogeneous Catalysis in Quinoline Formation

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. derpharmachemica.comnih.govrsc.org In the context of quinoline synthesis, various solid-supported catalysts have been developed.

Nanocatalysts, in particular, have shown promise in promoting the synthesis of quinoline derivatives under environmentally friendly conditions. nih.gov For instance, magnetic nanoparticles functionalized with a Brønsted acidic ionic liquid have been used as a solid acid catalyst for the Friedlander reaction to produce polysubstituted quinolines. nih.gov Another example is the use of V2O5/Fe3O4 as a heterogeneous catalyst for the one-pot, four-component Doebner reaction to synthesize quinoline-4-carboxylic acid derivatives. derpharmachemica.com This catalyst was found to be efficient and could be recovered and reused. derpharmachemica.com

Zeolite-based catalysts have also been employed for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic activity was found to be related to the Lewis acid sites on the catalyst. rsc.org More recently, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been reported as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines, demonstrating high efficiency and recyclability. nih.gov

| Heterogeneous Catalyst | Reaction Type | Key Features |

| V2O5/Fe3O4 | Doebner reaction | Efficient, reusable, one-pot synthesis |

| Functionalized Magnetic Nanoparticles | Friedlander reaction | Solid acid catalyst, environmentally friendly |

| Zeolite-based catalysts | Gas-phase synthesis from aniline and alcohols | Lewis acid catalysis |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis | Metal-free, high efficiency, recyclable |

Regioselective Functionalization of Quinoline Rings for 4-Carboxylic Acid Introduction

An alternative strategy to the de novo synthesis of the quinoline-4-carboxylic acid scaffold is the direct introduction of a carboxylic acid group at the C4 position of a pre-existing quinoline ring. This approach relies on the principles of C-H activation and functionalization, a rapidly developing field in organic chemistry that offers atom- and step-economical synthetic routes. mdpi.comnih.gov

Direct Carboxylation Methods

Direct carboxylation involves the activation of a C-H bond at the 4-position of the quinoline ring and its subsequent reaction with a carboxylating agent, such as carbon dioxide. Transition metal catalysis is often employed to achieve the desired regioselectivity and efficiency. mdpi.comnih.gov While direct C-H functionalization of quinolines has been extensively studied for arylation, alkenylation, and alkylation, direct carboxylation at the C4 position remains a more challenging transformation. mdpi.com

Much of the research in regioselective functionalization of quinolines has focused on the C2 and C8 positions, often directed by the nitrogen atom of the quinoline ring. mdpi.comnih.gov However, methods for selective functionalization at the C3 and C4 positions are also emerging. For example, by employing a combination of Br/Mg exchange reactions and direct magnesiations, it is possible to achieve regioselective functionalization at various positions of the quinoline ring, including C4. acs.org In one reported sequence, a bromine atom at the 2-position of 2,4-dibromoquinoline (B189380) can be selectively exchanged with magnesium, followed by functionalization. Subsequently, the C3 position can be deprotonated and functionalized, and finally, a second deprotonation at the C4 position can be achieved, followed by carboxylation. acs.org This demonstrates the potential for highly controlled, sequential functionalization to introduce a carboxylic acid group at the desired position.

Iron-catalyzed carboxylation of pyridylphosphonium salts with CO2 has been reported for the synthesis of isoniazid (B1672263) derivatives, highlighting the potential of iron catalysis in C-H carboxylation of nitrogen-containing heterocycles. acs.org Further development of catalysts and reaction conditions is needed to achieve efficient and direct C4 carboxylation of the quinoline nucleus.

Oxidation of Pre-existing Methyl or Other Alkyl Groups at C-4

The formation of quinoline-4-carboxylic acid, a necessary precursor for this compound, can be effectively achieved by the oxidation of a methyl or other suitable alkyl group at the C-4 position of the quinoline ring. The relative stability of the quinoline nucleus, particularly the pyridine (B92270) ring, allows for the selective oxidation of the side-chain alkyl group. pvamu.edu Theoretical considerations suggest that the methyl group is the most susceptible site to initial oxidative attack, followed by the benzene (B151609) ring, with the pyridine nucleus being the most resistant. pvamu.edu

Various oxidizing agents have been employed for this transformation. Early work utilized chromic acid for the oxidation of 4-methylquinoline (B147181) (lepidine). pvamu.edu Another established method involves the use of sulfuric acid with a selenium catalyst. pvamu.edu Potassium permanganate (B83412) (KMnO₄) in a basic solution is also a potent oxidizing agent for converting alkyl side chains on quinoline rings into carboxylic acids. google.com For instance, 2-vinyl-4-quinoline carboxylic acid has been successfully oxidized to quinoline-2,4-dicarboxylic acid using a potassium permanganate solution in aqueous sodium hydroxide (B78521). google.com More contemporary methods have explored chemoselective oxidation; for example, hypervalent iodine(III) reagents like Phenyliodine diacetate (PIDA) have been used to oxidize 4-methylquinolines, although this particular method is often optimized to yield the corresponding quinoline-4-carbaldehydes. researchgate.net

The general reaction scheme is as follows:

Image of 4-methylquinoline being oxidized to Quinoline-4-carboxylic acid

Table 1: Oxidizing Agents for the Synthesis of Quinoline-4-carboxylic Acid

| Oxidizing Agent | Precursor | Notes | Source(s) |

| Chromic Acid | 4-Methylquinoline | An early, classical method for this oxidation. pvamu.edu | pvamu.edu |

| Sulfuric Acid / Selenium | 4-Methylquinoline | Catalytic system for the production of a pyridine carboxylic acid. pvamu.edu | pvamu.edu |

| Potassium Permanganate (KMnO₄) | Alkyl/Alkenylquinolines | Effective for side-chain oxidation in a basic medium. google.com | google.com |

| Hypervalent Iodine(III) Reagents | 4-Methylquinolines | Primarily yields aldehydes but demonstrates selective C-H bond oxidation at the methyl group. researchgate.net | researchgate.net |

Conversion of Quinoline-4-carboxylic Acids to 4-Quinolinecarbonyl Chlorides

The conversion of quinoline-4-carboxylic acid to its highly reactive acyl chloride derivative, this compound, is a crucial activation step. This transformation is typically accomplished by treating the carboxylic acid with a suitable chlorinating agent. The resulting acyl chloride is significantly more reactive and serves as a versatile intermediate for synthesizing a wide range of derivatives, such as amides and esters. chemguide.co.ukyoutube.com Several standard reagents are available for this purpose, each with specific reaction conditions and advantages. chemguide.co.uk

Acyl Chlorination Reagents and Optimized Reaction Conditions

The selection of a chlorinating agent depends on factors such as substrate compatibility, desired reaction conditions (temperature, solvent), and the ease of product purification. The most commonly employed reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.uk

Thionyl chloride is one of the most popular and convenient reagents for converting carboxylic acids to acyl chlorides. rsc.org The reaction involves heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent. commonorganicchemistry.com A significant advantage of using SOCl₂ is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.uk

The reaction can be represented by the following equation:

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

To enhance the reaction rate, a catalyst such as pyridine or N,N-dimethylformamide (DMF) is often added. rsc.orggoogle.com In a procedure analogous to the synthesis of this compound, 4-hydroxy-quinoline-3-carboxylic acid has been converted to its corresponding acid chloride by refluxing with thionyl chloride in benzene for one hour. prepchem.com For industrial-scale production, the reaction is often catalyzed by N,N-disubstituted formamides or their hydrochlorides. google.com

Table 2: Typical Reaction Conditions for Thionyl Chloride

| Parameter | Condition | Source(s) |

| Reagent | Thionyl Chloride (SOCl₂) | chemguide.co.ukrsc.org |

| Solvent | Neat (excess reagent) or inert solvents (e.g., benzene) | commonorganicchemistry.comprepchem.com |

| Temperature | Reflux | commonorganicchemistry.comprepchem.com |

| Catalyst (Optional) | Pyridine, N,N-Dimethylformamide (DMF) | rsc.orggoogle.com |

| By-products | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | chemguide.co.uk |

| Advantages | Gaseous by-products simplify purification. | chemguide.co.uk |

Oxalyl chloride is another highly effective and versatile reagent for the synthesis of acyl chlorides from carboxylic acids. sci-hub.sechemicalbook.com It is often preferred for its mild reaction conditions. commonorganicchemistry.com The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always used, which forms a Vilsmeier reagent in situ, the active chlorinating species. commonorganicchemistry.comorgsyn.org

The reaction proceeds as follows:

R-COOH + (COCl)₂ --(DMF cat.)--> R-COCl + CO₂ (g) + CO (g) + HCl (g)

A typical laboratory procedure involves stirring the carboxylic acid in a solvent such as dichloromethane with oxalyl chloride and a few drops of DMF for 1-2 hours at room temperature. commonorganicchemistry.comorgsyn.org The volatile components are then removed under reduced pressure to yield the crude acid chloride. orgsyn.org

Table 3: Typical Reaction Conditions for Oxalyl Chloride

| Parameter | Condition | Source(s) |

| Reagent | Oxalyl Chloride ((COCl)₂) | commonorganicchemistry.comsci-hub.se |

| Solvent | Dichloromethane (DCM), Diethyl ether, Benzene | sci-hub.seorgsyn.org |

| Temperature | Room Temperature | commonorganicchemistry.comorgsyn.org |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) | commonorganicchemistry.comorgsyn.org |

| By-products | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl) | sci-hub.se |

| Advantages | Mild conditions, gaseous by-products. | commonorganicchemistry.com |

Phosphorus pentachloride is a powerful, solid chlorinating agent used to convert carboxylic acids into acyl chlorides. chemguide.co.uk The reaction is often vigorous and can be performed in the cold without a solvent or in an inert solvent. chemguide.co.ukyoutube.com The by-products are phosphorus oxychloride (POCl₃), a liquid, and hydrogen chloride (HCl), a gas. chemguide.co.ukyoutube.com

The reaction is:

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

The acyl chloride product must be separated from the liquid by-product, POCl₃, typically by fractional distillation. chemguide.co.uk The reaction of PCl₅ with a carboxylic acid is characterized by the immediate evolution of steamy fumes of HCl gas. chemguide.co.ukyoutube.com Due to its high reactivity, PCl₅ is effective but may be less suitable for substrates with sensitive functional groups compared to thionyl or oxalyl chloride. unacademy.com

Table 4: Typical Reaction Conditions for Phosphorus Pentachloride

| Parameter | Condition | Source(s) |

| Reagent | Phosphorus Pentachloride (PCl₅) | chemguide.co.uk |

| Solvent | Neat (no solvent) or inert solvents | chemguide.co.ukunacademy.com |

| Temperature | Cold to Room Temperature | chemguide.co.uk |

| By-products | Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) | chemguide.co.ukyoutube.com |

| Disadvantages | Vigorous reaction; liquid by-product requires separation (e.g., distillation). | chemguide.co.ukyoutube.com |

While SOCl₂, (COCl)₂, and PCl₅ are the most common reagents, other halogenating agents can also be employed for the synthesis of acyl chlorides.

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction is less vigorous than with PCl₅, and the by-product is phosphorous acid (H₃PO₃). chemguide.co.uk The stoichiometry requires three equivalents of the carboxylic acid for every one equivalent of PCl₃. chemguide.co.uk

3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Novel Reagents: Modern organic synthesis has introduced other specialized reagents for this transformation under mild conditions. These include:

Chloro tropylium (B1234903) chloride: This reagent allows for the rapid generation of acyl chlorides from carboxylic acids under very mild conditions via activation by the aromatic tropylium cation. organic-chemistry.org

α,α-Dichlorodiphenylmethane: Used with an iron(III) chloride (FeCl₃) catalyst, this system chlorinates carboxylic acids to their corresponding acyl chlorides in high yields under mild conditions. organic-chemistry.org

3,3-Dichlorocyclopropenes: In the presence of a tertiary amine base, these compounds rapidly convert carboxylic acids to acyl chlorides. organic-chemistry.org

These alternative reagents often offer advantages in terms of mildness, selectivity, or compatibility with sensitive functional groups, expanding the toolkit available for the synthesis of this compound and related compounds.

Solvent Selection and Anhydrous Reaction Environments

The conversion of 4-quinolinecarboxylic acid to this compound is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of solvent and the maintenance of a strictly anhydrous (water-free) environment are paramount for the success of this reaction.

Solvent Selection: The ideal solvent for this synthesis must be inert to the highly reactive chlorinating agents and the resulting acyl chloride. It should also facilitate the reaction by dissolving the starting materials. Common choices include non-polar aprotic solvents.

Aromatic Hydrocarbons: Toluene (B28343) is a frequently used solvent due to its inert nature and appropriate boiling point, which allows for effective heat management of the reaction.

Chlorinated Solvents: Dichloromethane can also be employed, particularly for reactions conducted at lower temperatures.

Solvent-Free Conditions: In some procedures, an excess of the chlorinating agent, such as thionyl chloride, can serve as both the reagent and the reaction medium. orgsyn.org This approach simplifies the reaction setup and workup, as the excess volatile reagent can be easily removed by distillation or under vacuum. orgsyn.org

The selection of a solvent can influence reaction rate and product yield. However, detailed comparative studies quantifying the impact of different solvents specifically on the synthesis of this compound are not extensively documented in publicly available literature. Therefore, a data table comparing yields in various solvents cannot be provided at this time.

Anhydrous Reaction Environments: The presence of water is highly detrimental to the synthesis of this compound. Acyl chlorides are extremely reactive towards water, readily hydrolyzing back to the parent carboxylic acid. This not only consumes the desired product but also complicates the purification process.

To ensure an anhydrous environment, several precautions are standard practice:

Drying of Glassware: All reaction vessels are typically dried in an oven or by flame-drying under vacuum to remove any adsorbed moisture.

Use of Anhydrous Solvents: Solvents must be rigorously dried using appropriate drying agents (e.g., molecular sieves) before use.

Inert Atmosphere: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system. orgsyn.org The starting material, 4-quinolinecarboxylic acid, should also be thoroughly dried before use.

Control of Reaction Byproducts and Purification Methodologies

The reaction of 4-quinolinecarboxylic acid with chlorinating agents generates specific byproducts that must be managed and removed to isolate the pure this compound.

Reaction Byproducts: When thionyl chloride is used as the chlorinating agent, the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. masterorganicchemistry.com

Reaction: C₁₀H₇NO₂ + SOCl₂ → C₁₀H₆ClNO + SO₂ (g) + HCl (g)

The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle. masterorganicchemistry.com However, their corrosive and toxic nature necessitates that the reaction be performed in a well-ventilated fume hood. If a base such as pyridine is used as a catalyst, it will form a hydrochloride salt with the generated HCl. masterorganicchemistry.com

If oxalyl chloride is used, the byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

Purification Methodologies: Purification of the resulting this compound involves separating it from any unreacted starting material, excess chlorinating agent, and non-volatile byproducts.

Removal of Volatiles: The first step in purification is typically the removal of the excess volatile chlorinating agent (e.g., thionyl chloride) and dissolved gaseous byproducts. This is commonly achieved by distillation, often under reduced pressure (vacuum), which allows for removal at a lower temperature, minimizing thermal decomposition of the product. orgsyn.org

Crystallization/Recrystallization: As this compound is a solid at room temperature, recrystallization is a highly effective method for purification. The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling. As the solution cools, the pure product crystallizes out and can be collected by filtration.

The choice of a suitable recrystallization solvent is critical and is determined by the solubility profile of this compound. An ideal solvent would exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below. The process involves washing the collected crystals with a small amount of the cold solvent to remove any adhering impurities from the crystal surface. The purified crystals are then dried under vacuum.

Filtration and Washing: If the product precipitates directly from the reaction mixture upon cooling or after partial removal of the solvent, it can be isolated by vacuum filtration. The solid is then washed with a small amount of an appropriate cold, dry, inert solvent to rinse away soluble impurities.

Chemical Reactivity and Mechanistic Investigations of 4 Quinolinecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

4-Quinolinecarbonyl chloride is a highly reactive derivative of quinoline-4-carboxylic acid. The presence of the electron-withdrawing quinoline (B57606) ring and the good leaving group ability of the chloride ion make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of nucleophilic acyl substitution reactions to synthesize a diverse range of quinoline-4-carboxylic acid derivatives, including amides, esters, and the parent carboxylic acid itself. These reactions typically proceed through a tetrahedral intermediate. fiveable.meyoutube.comyoutube.com

Aminolysis, the reaction of this compound with ammonia or primary or secondary amines, is a fundamental method for the synthesis of quinoline-4-carboxamides. fiveable.mewikipedia.org This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. fiveable.melibretexts.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, forming the stable amide product. libretexts.orgfishersci.co.uk

The reaction of this compound with primary amines yields N-substituted quinoline-4-carboxamides. This reaction is a versatile method for introducing a wide variety of substituents at the amide nitrogen. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen chloride byproduct. fishersci.co.ukcommonorganicchemistry.com

For instance, a series of 2-phenylquinoline-4-substituted phenylcarboxamides were synthesized by reacting 2-phenylquinoline-4-carbonyl chloride with various substituted aromatic amines. austinpublishinggroup.com This highlights the broad applicability of this reaction in creating diverse molecular structures.

Table 1: Examples of N-Substituted Quinoline-4-carboxamides from Primary Amines

| Primary Amine | Product |

|---|---|

| Aniline (B41778) | N-phenylquinoline-4-carboxamide |

| p-Toluidine | N-(p-tolyl)quinoline-4-carboxamide austinpublishinggroup.com |

| Pyridin-2-amine | N-(pyridin-2-yl)quinoline-4-carboxamide austinpublishinggroup.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Similarly, this compound reacts with secondary amines to afford N,N-disubstituted quinoline-4-carboxamides. The reaction follows the same nucleophilic acyl substitution mechanism as with primary amines. youtube.com The use of secondary amines allows for the introduction of two substituents on the amide nitrogen, further increasing the structural diversity of the resulting carboxamides.

Kinetic studies on the aminolysis of related acyl compounds have shown that secondary amines can exhibit higher nucleophilic reactivity compared to primary amines of similar basicity. nih.gov This can influence the reaction conditions required for efficient amide formation.

Table 2: Examples of N,N-Disubstituted Quinoline-4-carboxamides from Secondary Amines

| Secondary Amine | Product |

|---|---|

| Diethylamine | N,N-diethylquinoline-4-carboxamide |

| Piperidine | (Piperidin-1-yl)(quinolin-4-yl)methanone |

| Morpholine | (Morpholino)(quinolin-4-yl)methanone |

This table is for illustrative purposes and does not represent an exhaustive list.

A significant extension of the aminolysis of this compound involves the use of hydrazine hydrate. This reaction leads to the formation of quinoline-4-carbohydrazide. researchgate.net This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds, including Schiff bases.

Quinoline-4-carbohydrazide can undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. mdpi.comdergipark.org.tr This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. libretexts.org The resulting Schiff bases are valuable synthons in organic synthesis and have been investigated for their biological activities. nih.gov

For example, new quinoline-2-one Schiff bases have been synthesized by refluxing acid hydrazides with 4-substituted benzaldehydes. Similarly, the reaction of quinoline-3-carbohydrazide with various aldehydes has been used to prepare a range of Schiff base ligands. mdpi.com

Table 3: Synthesis of Quinoline-4-carbohydrazide and Subsequent Schiff Base Formation

| Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|

| This compound | Hydrazine hydrate | Quinoline-4-carbohydrazide researchgate.net |

| Quinoline-4-carbohydrazide | Benzaldehyde | N'-benzylidenequinoline-4-carbohydrazide |

| Quinoline-4-carbohydrazide | Acetone | N'-(propan-2-ylidene)quinoline-4-carbohydrazide |

This table is for illustrative purposes and does not represent an exhaustive list.

This compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce the corresponding quinoline-4-carboxylic esters. This reaction is a highly efficient method for ester synthesis, often preferred over Fischer esterification due to the high reactivity of the acyl chloride. libretexts.org The reaction mechanism is analogous to aminolysis, involving nucleophilic attack by the oxygen atom of the alcohol or phenol (B47542) on the carbonyl carbon. youtube.comyoutube.com

The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl generated. libretexts.org The reactivity of alcohols in this reaction generally follows the order of primary > secondary > tertiary due to steric hindrance. libretexts.org

For instance, novel quinoline-4-carboxylate derivatives have been synthesized from quinoline-4-carboxylic acid, which can be prepared from the corresponding acyl chloride, by reacting it with various alcohols in the presence of sulfuric acid. researchgate.net

Table 4: Examples of Quinoline-4-carboxylic Esters from Alcoholysis and Phenolysis

| Alcohol/Phenol | Product |

|---|---|

| Methanol (B129727) | Methyl quinoline-4-carboxylate |

| Ethanol (B145695) | Ethyl quinoline-4-carboxylate |

| Phenol | Phenyl quinoline-4-carboxylate |

This table is for illustrative purposes and does not represent an exhaustive list.

The hydrolysis of this compound regenerates the parent quinoline-4-carboxylic acid. This reaction occurs readily in the presence of water, where water acts as the nucleophile. The mechanism follows the typical nucleophilic acyl substitution pathway. youtube.com While often an undesirable side reaction when aiming for other derivatives, controlled hydrolysis can be a deliberate synthetic step.

The high reactivity of acyl chlorides with water necessitates that other reactions, such as aminolysis or alcoholysis, be carried out under anhydrous conditions to prevent the formation of the carboxylic acid byproduct.

Table 5: Hydrolysis of this compound

| Reactant | Product |

|---|---|

| This compound | Quinoline-4-carboxylic acid |

This table illustrates the direct hydrolysis product.

Reactions with Various Carbon Nucleophiles for Ketone and Aldehyde Formation

The carbonyl carbon of this compound is highly electrophilic, making it an excellent substrate for reactions with a variety of carbon nucleophiles. These reactions are fundamental for the formation of carbon-carbon bonds and the synthesis of ketones and aldehydes, which are versatile intermediates in organic synthesis.

Ketone Formation

The synthesis of ketones from this compound is efficiently achieved through the use of organometallic reagents. Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the organocuprate selectively delivers an alkyl or aryl group to the carbonyl carbon, displacing the chloride. This method is favored for its high chemoselectivity, minimizing the common side reaction of a second nucleophilic attack on the resulting ketone, which is often observed with more reactive organometallics like Grignard or organolithium reagents.

Grignard reagents (RMgX) can also be employed, but reaction conditions must be carefully controlled, typically at low temperatures, to prevent the over-addition product, a tertiary alcohol. The initial product is a ketone, which is also susceptible to attack by the Grignard reagent.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Organocuprate | (CH₃)₂CuLi | 4-Acetylquinoline | Low temperature (e.g., -78 °C) in an ethereal solvent like THF |

| Grignard Reagent | C₆H₅MgBr | 4-Benzoylquinoline | Low temperature (e.g., -78 °C to 0 °C) in an ethereal solvent |

| Organocadmium | (C₂H₅)₂Cd | 4-Propanoylquinoline | Anhydrous conditions, often in benzene (B151609) or toluene (B28343) |

Aldehyde Formation

The conversion of this compound to 4-quinolinecarboxaldehyde requires a partial reduction of the acid chloride. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acid chloride all the way to an alcohol (4-quinolylmethanol). Therefore, less reactive, sterically hindered hydride reagents are necessary to stop the reduction at the aldehyde stage. One of the most common and effective reagents for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃). This reagent is less reactive than LiAlH₄, allowing for the selective reduction of the acid chloride to the aldehyde, which is less reactive and does not undergo further reduction under these conditions. This reaction is typically performed at low temperatures to ensure selectivity. organic-chemistry.org

Another established method for synthesizing 4-quinolinecarboxaldehyde involves the oxidation of 4-methylquinoline (B147181) (lepidine) using selenium dioxide or the oxidation of 4-quinolylmethanol with an oxidizing agent like Dess-Martin periodinane. chemicalbook.com The partial reduction of this compound, however, provides a direct route from the corresponding carboxylic acid derivative.

Acylation Reactions as Key Synthetic Transformations

As a highly reactive acylating agent, this compound is extensively used in acylation reactions to introduce the 4-quinoloyl group into various molecules. These reactions are key transformations in the synthesis of esters, amides, and aryl ketones. organic-chemistry.org The high reactivity is attributed to the good leaving group ability of the chloride ion. masterorganicchemistry.com

Friedel-Crafts Acylation

This compound can acylate aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), via the Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the formation of a resonance-stabilized acylium ion. This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring to form an aryl ketone. libretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation. libretexts.org

Ester and Amide Formation

The reaction of this compound with alcohols (alcoholysis) or amines (aminolysis) provides a straightforward and efficient route to the corresponding esters and amides. These reactions proceed through a nucleophilic acyl substitution mechanism. byjus.com

Esterification: Alcohols act as nucleophiles, attacking the carbonyl carbon of the acid chloride. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, which neutralizes the hydrochloric acid byproduct. youtube.com

Amidation: Primary and secondary amines react rapidly with this compound to form stable amides. iust.ac.ir Due to the high reactivity of the acid chloride, the reaction often proceeds readily without the need for a catalyst, although typically two equivalents of the amine or one equivalent of the amine and a scavenger base (e.g., triethylamine or pyridine) are used to neutralize the HCl generated. organic-chemistry.org

These acylation reactions are fundamental in medicinal chemistry for synthesizing derivatives of quinoline with diverse biological activities.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich benzene ring (the carbocycle). imperial.ac.ukquimicaorganica.org The substitution typically takes place at positions 5 and 8. quimicaorganica.orgreddit.com This regioselectivity is governed by the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed during the reaction; attack at C-5 or C-8 allows the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridinium ring. quimicaorganica.org

Reactivity Patterns Influenced by the Carbonyl Chloride Group and Substituents

The presence of the 4-carbonyl chloride group significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution on the quinoline nucleus. The carbonyl chloride group is a powerful electron-withdrawing group and, therefore, a strong deactivator. libretexts.org

This deactivating effect primarily influences the pyridine ring, where the substituent is located. The electron density of the entire heterocyclic ring is reduced, making it even less susceptible to electrophilic attack than an unsubstituted quinoline. The strong deactivation by the -COCl group at C-4 reinforces the inherent preference for electrophilic substitution to occur on the benzenoid ring.

The directing effect of the 4-carbonyl chloride group, if it were to influence the benzenoid ring, would be meta-directing relative to its point of attachment. However, its influence across the fused ring system is less pronounced than the inherent reactivity difference between the two rings. Therefore, electrophilic attack will still overwhelmingly favor positions 5 and 8. The presence of other substituents on the quinoline ring can further modify this reactivity pattern:

Electron-donating groups (EDGs) on the benzenoid ring (e.g., -OH, -OCH₃, -CH₃) will activate that ring, increasing the rate of EAS and reinforcing substitution at the 5- and 8-positions.

Electron-withdrawing groups (EWGs) on the benzenoid ring (e.g., -NO₂) will deactivate that ring, making electrophilic substitution much more difficult across the entire molecule. nih.gov

| Substituent on Quinoline Ring | Position | Type | Effect on EAS Rate | Preferred Position of Attack |

| 4-COCl | 4 | EWG (Strong) | Strongly Deactivating | Reinforces attack at C-5/C-8 |

| 6-OCH₃ | 6 | EDG (Strong) | Activating | C-5 |

| 7-Cl | 7 | EWG (Weak) | Deactivating | C-8 and C-5 |

| 8-NO₂ | 8 | EWG (Strong) | Strongly Deactivating | C-5 |

Oxidation-Reduction Transformations of the Quinoline Moiety

The quinoline moiety within this compound can undergo both oxidation and reduction reactions, typically involving the heterocyclic pyridine ring. The conditions for these transformations must be chosen carefully to avoid unwanted reactions at the reactive carbonyl chloride group.

Reduction

The most common reduction of the quinoline ring is the selective hydrogenation of the pyridine portion to yield a 1,2,3,4-tetrahydroquinoline. nih.gov This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel under hydrogen pressure. iust.ac.irnih.gov The reaction conditions can influence the outcome. For instance, in strong acidic media, the benzene ring may be preferentially reduced. iust.ac.ir The presence of the 4-carbonyl chloride group can complicate this reaction, as it is also susceptible to reduction. Catalytic transfer hydrogenation, using hydrogen donors like Hantzsch esters, offers a milder alternative that may provide better selectivity. researchgate.net

Oxidation

The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of quinoline N-oxide. biosynce.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. biosynce.com The formation of the N-oxide is a crucial transformation as it significantly alters the reactivity of the quinoline ring. researchgate.net The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack and can also act as a directing group for functionalization at the C-8 position. researchgate.net Given the presence of the carbonyl chloride at C-4, oxidation to the N-oxide would render this position even more electrophilic.

Cyclization Reactions Involving the Quinoline Core and Carbonyl Chloride Group

The dual functionality of this compound, comprising an electrophilic carbonyl center and an aromatic quinoline core, allows it to be a key precursor in various cyclization reactions to form more complex fused heterocyclic systems. These reactions can be either intramolecular or intermolecular.

A common strategy involves converting the carbonyl chloride into an amide or ester with a side chain containing a suitable functional group. Subsequent intramolecular cyclization can then occur. For example, if this compound is reacted with an amine bearing a nucleophilic group (e.g., another amine or a thiol), the resulting intermediate can undergo intramolecular cyclization to form a new ring fused to the quinoline system. This approach is valuable for the synthesis of polycyclic compounds with potential biological activity. nih.gov

Furthermore, reactions analogous to the Friedländer synthesis, which typically condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be envisioned. researchgate.netijcce.ac.ir A derivative of this compound could be designed to participate in such a condensation/cyclodehydration sequence, leading to the formation of novel polycyclic aromatic systems. For instance, a derivative with an activated methylene (B1212753) group at C-3 and an amino group at C-2 could undergo an intramolecular cyclization facilitated by the electrophilic nature of the C-4 carbonyl group.

Mechanistic Studies of Key Transformation Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles (as seen in ketone, ester, and amide formation) proceed via a well-established two-step addition-elimination mechanism . masterorganicchemistry.comchadsprep.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion, is expelled. masterorganicchemistry.com

Electrophilic Aromatic Substitution

The mechanism for EAS on the quinoline nucleus involves the attack of an electrophile on the benzenoid ring, leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion. imperial.ac.uk The stability of this intermediate determines the regioselectivity. Attack at C-5 or C-8 is favored because the positive charge can be delocalized across three carbon atoms of the benzenoid ring while keeping the aromatic sextet of the pyridine ring intact. Attack at C-6 or C-7 results in a less stable intermediate where one of the resonance structures disrupts the pyridine ring's aromaticity. The final step is the deprotonation of the intermediate by a weak base to restore the aromaticity of the benzene ring.

Elucidation of Reaction Intermediates

The reaction of an acyl chloride with a nucleophile typically proceeds via a two-step, addition-elimination mechanism, involving a tetrahedral intermediate. chemistrysteps.comdocbrown.infodocbrown.info In the case of this compound, the initial step is the nucleophilic attack on the carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate where the carbon atom is sp³ hybridized. This intermediate is generally unstable and rapidly collapses in the subsequent step.

The collapse of the tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is a good leaving group. This two-step process is characteristic of nucleophilic acyl substitution reactions. chemistrysteps.com While direct spectroscopic observation of the tetrahedral intermediate for the reaction of this compound is not documented in the literature, its existence is a cornerstone of the well-established mechanism for acyl chloride reactivity. libretexts.org In some reactions, such as the Friedel-Crafts acylation, an acylium ion can be formed as a key reactive intermediate, particularly in the presence of a strong Lewis acid catalyst. jove.com This acylium ion is a potent electrophile that can then react with an aromatic substrate.

Transition State Analysis in Acyl Chloride Reactivity

The structure of this transition state involves the partial formation of a bond between the nucleophile and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp² to sp³. The geometry of the transition state is influenced by both steric and electronic factors. For instance, bulky substituents on the quinoline ring or the nucleophile could raise the energy of the transition state, thereby slowing down the reaction. Conversely, electron-withdrawing substituents on the quinoline ring would be expected to stabilize the transition state by delocalizing the developing negative charge on the oxygen atom, thus accelerating the reaction. Studies on related systems, such as substituted benzyl chlorides, have shown that changes in substituents can lead to shifts in the transition state structure. nih.gov

Kinetic Isotope Effect (KIE) Studies to Confirm Rate-Limiting Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. wikipedia.orglibretexts.org In a typical KIE experiment, an atom in the reactant is replaced by one of its heavier isotopes, and the effect on the reaction rate is measured. For the reactions of this compound, a primary KIE would be expected if a bond to an isotopically labeled atom is broken in the rate-limiting step. For instance, if the nucleophile were a deuterated alcohol (R-OD), a primary KIE might be observed if the O-D bond cleavage is part of the rate-determining step.

More commonly, secondary KIEs are observed in nucleophilic acyl substitution reactions where the bond to the isotopically labeled atom is not directly broken. wikipedia.org For example, substituting the carbonyl carbon with ¹³C would likely result in a small secondary KIE. The magnitude and direction (normal or inverse) of the KIE can provide valuable information about changes in hybridization and bonding at the transition state. princeton.edumsudenver.edu While specific KIE studies on this compound are not available in the reviewed literature, such studies on analogous systems help to confirm that the initial nucleophilic addition to the carbonyl group is typically the rate-limiting step. wikipedia.org

Influence of Substituents on Reaction Kinetics and Stereoselectivity

Substituents on the quinoline ring can significantly influence the reaction kinetics of this compound. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups would decrease the reactivity. This is a general trend observed in the reactions of aromatic acyl chlorides. acs.org

The position of the substituent on the quinoline ring is also crucial. Substituents at positions that can effectively delocalize the negative charge in the transition state through resonance or inductive effects will have a more pronounced impact on the reaction rate. The Hammett equation is often used to quantify the effect of substituents on the reaction rates of aromatic compounds.

| Substituent (on Benzoyl Chloride Analogue) | Relative Rate Constant (kₓ/kₙ) |

| p-NO₂ | 6.8 |

| m-NO₂ | 5.5 |

| p-Cl | 1.8 |

| H | 1.0 |

| p-CH₃ | 0.5 |

| p-OCH₃ | 0.2 |

This table is illustrative and based on general trends for substituted benzoyl chlorides, as specific data for this compound is not available.

Stereoselectivity can become a factor when this compound reacts with chiral nucleophiles or in the presence of chiral catalysts. The quinoline ring itself is planar and achiral, but the approach of a chiral nucleophile to the carbonyl group can lead to the formation of diastereomeric transition states with different energies. This energy difference can result in the preferential formation of one stereoisomer over the other. The nature and position of substituents on the quinoline ring can influence the steric and electronic environment around the reaction center, thereby affecting the degree of stereoselectivity.

Synthetic Utility of 4 Quinolinecarbonyl Chloride in Complex Molecule Construction

Versatile Building Block in Multi-Step Organic Synthesis

4-Quinolinecarbonyl chloride, as a reactive derivative of quinoline-4-carboxylic acid, serves as a pivotal building block in the field of organic synthesis. Its utility stems from the presence of an acyl chloride functional group attached to the C4 position of the quinoline (B57606) scaffold. This functional group provides a site of high reactivity, enabling chemists to engage in a variety of subsequent chemical transformations. Organic building blocks are fundamental molecular units used for the modular, bottom-up assembly of more complex molecular architectures. The quinoline core itself is a significant pharmacophore found in numerous natural products and biologically active compounds. nih.gov The introduction of the carbonyl chloride moiety enhances the synthetic value of the quinoline scaffold, positioning it as a versatile intermediate for constructing elaborate molecular targets.

The primary utility of this compound lies in its ability to provide access to a vast array of structurally diverse quinoline derivatives. The acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the direct and efficient introduction of various functional groups at the 4-position of the quinoline ring system.

Classic synthetic strategies for quinoline derivatives, such as the Pfitzinger, Doebner-von Miller, or Friedländer syntheses, often build the quinoline ring from simpler precursors. researchgate.netorganic-chemistry.org However, once the core is formed, derivatization is necessary to achieve functional diversity. This compound is a key intermediate in this derivatization process. It is typically prepared from the corresponding quinoline-4-carboxylic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be coupled with amines, alcohols, thiols, and organometallic reagents to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This modular approach is fundamental to modern synthetic chemistry, allowing for the systematic modification of a core structure to explore structure-activity relationships. The development of multicomponent reactions (MCRs) has also emerged as an efficient strategy for generating diverse quinoline scaffolds in a single step.

Beyond simple derivatization, this compound is instrumental in the construction of more complex, polycyclic architectures such as fused and bridged heterocyclic systems. These intricate structures are often found in biologically potent natural products. The synthesis of such systems frequently relies on intramolecular reactions where the acyl chloride acts as an electrophilic trigger for cyclization.

For instance, if a suitable nucleophilic group is present elsewhere on the quinoline backbone or on a side chain attached to it, an intramolecular reaction with the 4-carbonyl chloride group can lead to the formation of a new ring fused to the original quinoline system. This strategy has been employed to synthesize novel tetracyclic and other polycyclic ring systems. researchgate.net Similarly, the construction of bridged bicyclic systems, which are common frameworks in natural products, can be achieved through intramolecular reactions like the Diels-Alder reaction. nih.govresearchgate.net In this context, this compound can be used to attach a diene- or dienophile-containing moiety to the quinoline scaffold, setting the stage for a subsequent intramolecular cycloaddition that forms the bridged structure. The high reactivity of the acyl chloride ensures efficient formation of the necessary amide or ester linkage to the tethered reaction partner.

Precursor to Biologically Relevant Scaffolds (Focus on Synthetic Pathways)

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from antibacterial and antimalarial to anticancer. nih.govnih.gov this compound is a key precursor for elaborating this scaffold into a multitude of biologically relevant molecules by enabling the attachment of diverse side chains and functional groups through stable linkages.

The most direct application of this compound in synthesizing biologically relevant molecules is its reaction with nucleophiles to form amides, esters, and other conjugates. The resulting carboxamide and ester moieties are common features in many pharmaceutical agents.

Synthesis of Quinoline-4-Carboxamides: The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for producing quinoline-4-carboxamides. This reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct, is a cornerstone of medicinal chemistry. Numerous quinoline carboxamide derivatives have been synthesized and investigated for their potential biological activities. researchgate.net

Synthesis of Quinoline-4-Carboxylates (Esters): Similarly, the reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding quinoline-4-carboxylate esters. This esterification allows for the modification of properties such as lipophilicity and metabolic stability.

The table below summarizes representative reactions utilizing a quinoline acyl chloride as a key reactant.

| Product Class | Nucleophile | General Reaction Conditions | Resulting Linkage |

| Amide | Primary/Secondary Amine (R-NH₂) | Aprotic Solvent, Base (e.g., TEA) | -CO-NH-R |

| Ester | Alcohol/Phenol (B47542) (R-OH) | Aprotic Solvent, Base (e.g., Pyridine) | -CO-O-R |

| Thioester | Thiol (R-SH) | Aprotic Solvent, Base | -CO-S-R |

| Ketone | Organocuprate (R₂CuLi) | Aprotic Solvent, Low Temperature | -CO-R |

In modern drug discovery, the generation of large collections of compounds, known as chemical libraries, is essential for identifying new therapeutic leads. nih.gov this compound is an ideal building block for the combinatorial synthesis of peptide and small molecule libraries due to its reliable and versatile reactivity. lifechemicals.com

The synthesis of a chemical library involves systematically combining a set of building blocks in all possible combinations. The robust nature of the reaction between an acyl chloride and an amine makes this compound a perfect "capping" reagent or internal building block for library synthesis. For example, it can be reacted with a diverse set of amino acids or small amine-containing fragments to rapidly generate a large library of quinoline-4-carboxamides. chemrxiv.org Each member of the library shares the common quinoline core but differs in the appended side chain, allowing for a systematic exploration of the chemical space around the scaffold. This approach has been instrumental in the discovery of potent inhibitors for various biological targets, including proteins like Mcl-1. nih.gov

Application in Ligand Synthesis for Coordination Chemistry and Catalysis

Coordination compounds, which consist of a central metal ion bonded to one or more molecules or ions called ligands, are vital in areas ranging from materials science to catalysis. youtube.com this compound serves as a valuable precursor for synthesizing complex organic ligands designed to chelate metal ions.

The synthesis of such ligands often involves incorporating multiple donor atoms (like N, O, S) into a single molecule that can bind to a metal center in a specific geometry. This compound can be used to covalently link the quinoline moiety, which itself contains a nitrogen donor atom, to other heterocyclic or functional groups capable of metal coordination. For example, reacting this compound with an aminopyridine would produce a ligand with two distinct nitrogen-containing aromatic rings, capable of acting as a bidentate ligand. researchgate.net The resulting quinoline-based ligands can form stable complexes with a variety of transition metals and lanthanides. researchgate.netnih.gov These coordination complexes are investigated for their unique electronic and photoluminescent properties, as well as their potential as catalysts in organic reactions, where the metal center acts as the active site and the ligand framework modulates its reactivity and selectivity. nih.gov

Formation of Organometallic Complexes (e.g., Platinum(II) Complexes)

While direct reactions of this compound with platinum precursors are not extensively documented, its role is implicit in the synthesis of quinoline-based ligands that subsequently form stable complexes with platinum(II) and other transition metals. The acyl chloride functionality is highly susceptible to nucleophilic attack, providing a straightforward method for introducing the quinoline-4-carbonyl moiety into a variety of molecular frameworks to create bespoke ligands.

The general strategy involves the reaction of this compound with molecules containing suitable nucleophiles, such as amines or alcohols, to form quinoline-4-carboxamides or quinoline-4-carboxylates. These resulting compounds, now functioning as ligands, can then be coordinated to a platinum(II) center, typically starting from precursors like potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

For instance, the synthesis of novel platinum(II) and platinum(IV) complexes has been reported with ligands derived from unsymmetrical ethylene or propylenediamine derivatives. nih.gov Although not directly employing this compound, the synthetic principles illustrate how a reactive carbonyl derivative can be used to create amide linkages, forming polydentate ligands capable of chelating to a platinum center. The resulting platinum complexes often exhibit interesting geometries and potential applications in catalysis or as therapeutic agents.

The synthesis of platinum(II) complexes with quinoline-based ligands has been explored, where the quinoline nitrogen and another donor atom coordinate to the metal. acs.org The preparation of such ligands can be envisioned starting from this compound to introduce the quinoline scaffold.

Table 1: Representative Platinum(II) Precursors and Ligand Types for Complexation

| Platinum(II) Precursor | Ligand Type Containing Quinoline Moiety | Potential Reaction with this compound |

|---|---|---|

| K₂[PtCl₄] | Amine-functionalized quinoline derivatives | Amide bond formation |

| [PtCl₂(cod)] (cod = cyclooctadiene) | Phosphine-functionalized quinoline derivatives | Not directly applicable |

| [PtCl₂(DMSO)₂] | N-heterocyclic carbene-functionalized quinolines | Not directly applicable |

Development of Chelating Ligands

The development of chelating ligands is crucial for the stabilization of metal ions and for tuning their catalytic or biological properties. This compound is an excellent starting material for the synthesis of polydentate ligands incorporating the quinoline-4-carbonyl framework. By reacting it with polyamines, amino alcohols, or other multifunctional nucleophiles, it is possible to construct ligands with multiple donor sites.

The quinoline nitrogen atom itself can act as a coordination site. When combined with other donor atoms introduced through the amide or ester linkages formed from the acyl chloride, the resulting molecule can act as a bidentate, tridentate, or even higher-denticity ligand. The formation of stable five- or six-membered chelate rings with a metal center is a key feature of such ligands.

For example, the reaction of this compound with ethylenediamine would yield a bidentate ligand where the quinoline nitrogen and the amide nitrogen can coordinate to a metal center. Similarly, reaction with diethanolamine would produce a ligand with potential N,O,O-tridentate coordination. The versatility of this approach allows for the systematic design of ligands with tailored electronic and steric properties. The synthesis of quinoline-2,4-dicarboxylic acid and its use in forming coordination polymers with lanthanide ions highlights the coordinating ability of the quinoline nitrogen and carboxylate groups, a functionality readily accessible from the corresponding acyl chloride. nih.gov

Table 2: Examples of Chelating Ligands Potentially Synthesized from this compound

| Nucleophilic Reagent | Resulting Ligand Structure | Potential Denticity |

|---|---|---|

| Ethylenediamine | N-(2-aminoethyl)quinoline-4-carboxamide | Bidentate (N,N) |

| Glycine | 2-((quinoline-4-carbonyl)amino)acetic acid | Bidentate (N,O) |

| Diethanolamine | N,N-bis(2-hydroxyethyl)quinoline-4-carboxamide | Tridentate (N,O,O) |

Scaffolding Agent for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The quinoline scaffold is considered a "privileged" structure due to its frequent appearance in biologically active compounds. nih.gov this compound, as a reactive building block, is ideally suited for use as a scaffolding agent in DOS and the generation of compound libraries.

The strategy involves reacting this compound with a diverse set of amines or alcohols to generate a library of quinoline-4-carboxamides or -carboxylates. This approach allows for the rapid introduction of a wide range of substituents at the 4-position of the quinoline ring, leading to significant molecular diversity.

A notable example is the medicinal chemistry program that led to the discovery of the antimalarial agent DDD107498, a quinoline-4-carboxamide derivative. acs.orgnih.gov The synthesis of a library of these compounds involved the coupling of a quinoline-4-carboxylic acid with various amines. acs.orgnih.gov While the carboxylic acid was activated in situ, the use of the pre-formed, highly reactive this compound would be a synthetically equivalent and efficient alternative for such library synthesis. The development of one-step methodologies for the synthesis of multisubstituted quinoline-4-carboxamides underscores the importance of this structural class in combinatorial and parallel synthesis. researchgate.net

The synthesis of 2-aryl-4-quinolones, which are analogs of flavones, has been achieved by reacting ortho-amino acetophenones with aroyl chlorides. nih.gov This highlights the utility of acyl chlorides in building heterocyclic scaffolds, a principle that can be extended to the use of this compound to further functionalize and diversify such structures.

Advanced Derivatization Strategies and Analytical Methodological Development

Purposeful Derivatization for Enhanced Spectroscopic Characterization (e.g., NMR, IR, MS)

Derivatization with 4-quinolinecarbonyl chloride is a strategic approach to enhance the detection and structural elucidation of analytes using modern spectroscopic techniques. By attaching the quinoline (B57606) group, which has distinct spectroscopic properties, the resulting derivative becomes more amenable to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the quinoline ring brings a set of aromatic protons that appear in a relatively clear region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. This can help confirm the success of the derivatization reaction and can provide structural information through coupling patterns. The proton of the original functional group (e.g., -OH or -NH) is replaced by the acyl group, leading to the disappearance of its corresponding signal.

Infrared (IR) Spectroscopy: The reaction of this compound with an alcohol or amine results in significant and easily identifiable changes in the IR spectrum. The broad O-H or N-H stretching bands of the parent molecule are replaced by the characteristic strong absorption of a carbonyl (C=O) group from the newly formed ester or amide. utdallas.edulibretexts.org Amide C=O stretches typically appear in the 1680-1630 cm⁻¹ region, while ester C=O stretches are found at higher wavenumbers, around 1750-1735 cm⁻¹. utdallas.edulibretexts.org Additionally, C-O stretching in esters and C-N stretching in amides introduce new bands in the fingerprint region (1300-1000 cm⁻¹). libretexts.org

Mass Spectrometry (MS): The quinoline ring is a stable aromatic structure, which influences the fragmentation of the derivatized molecule in a mass spectrometer. chempap.org Under electron ionization (EI), derivatives often show a prominent molecular ion peak due to this stability. chempap.orgresearchgate.net The fragmentation pattern is often predictable and dominated by the quinoline moiety, which can aid in identifying the compound class even in complex mixtures. nih.gov A common fragmentation pathway for quinoline itself involves the loss of a neutral hydrogen cyanide (HCN) molecule. chempap.orgrsc.org For derivatives, fragmentation often involves cleavage at the newly formed ester or amide bond, leading to characteristic quinoline-containing fragment ions. chempap.orgnih.govresearchgate.net This predictable fragmentation makes the quinoline group an effective tag for identifying derivatized analytes. creative-proteomics.com

| Technique | Change in Parent Analyte Spectrum | Appearance in Derivative Spectrum | Rationale for Enhancement |

|---|---|---|---|

| NMR | Disappearance of active proton signal (e.g., -OH, -NH₂) | New aromatic signals (~7.0-9.0 ppm) from the quinoline ring | Confirms reaction and provides new structural markers. |

| IR | Disappearance of broad O-H or N-H stretch (3200-3600 cm⁻¹) | Strong C=O stretch (amide: ~1650 cm⁻¹, ester: ~1735 cm⁻¹); C-N or C-O stretch (1000-1300 cm⁻¹) utdallas.edulibretexts.org | Provides clear evidence of functional group transformation. |

| MS | Original fragmentation pattern is replaced | Prominent molecular ion; characteristic fragments related to the stable quinoline ring (e.g., loss of HCN) chempap.orgrsc.org | Introduces a predictable and stable fragmentation pattern, aiding structural confirmation. |

Chemical Derivatization for Chromatographic Separation Improvement

Chromatographic techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase. Derivatization with this compound can fundamentally alter the physicochemical properties of an analyte to improve its separation characteristics.

Gas chromatography is limited to analytes that are thermally stable and sufficiently volatile to be transported through the column in the gas phase. gcms.czsigmaaldrich.com Many polar compounds containing functional groups like -OH, -NH₂, and -SH have low volatility due to strong intermolecular hydrogen bonding. researchgate.netresearchgate.net